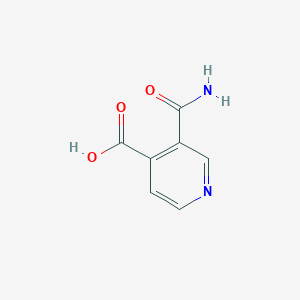
3-Carbamylisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamylisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a carboxamide group at the third position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-carbamylisonicotinic acid typically involves the selective hydrolysis of isonicotinonitrile derivatives. This process can be carried out under mild reaction conditions to avoid the hydrolysis of other sensitive functional groups, such as the carboxamide group . The reaction conditions often include the use of aqueous and alcoholic solutions of sodium or potassium hydroxides, or concentrated sulfuric or hydrochloric acids .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the hydrolysis of nitrile precursors under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 3-Carbamylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-Carbamylisonicotinic acid has diverse applications in scientific research, including:
作用機序
The mechanism of action of 3-carbamylisonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of isonicotinic acid, such as isoniazid, are known to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, thereby exerting their antimicrobial effects . The exact molecular targets and pathways for this compound may vary depending on its specific application and derivative form.
類似化合物との比較
Isonicotinic Acid: A closely related compound with similar structural features.
Nicotinic Acid: Another pyridine derivative with a carboxyl group at the third position.
Picolinic Acid: A pyridine derivative with a carboxyl group at the second position.
Uniqueness: 3-Carbamylisonicotinic acid is unique due to the presence of both carboxamide and carboxyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity . This combination of functional groups is less common in other similar compounds, making this compound a valuable compound for various research applications.
特性
IUPAC Name |
3-carbamoylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-6(10)5-3-9-2-1-4(5)7(11)12/h1-3H,(H2,8,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYUMUYJDXXBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














